Boehmit

Übersicht

Beschreibung

Synthesis Analysis

Aluminum oxide hydroxide can be synthesized through various methods, including hydrothermal, solvent-free hydrothermal, and mechanochemical processes. The hydrothermal method involves the reaction of aluminum salts with precipitators under controlled temperature and pressure, leading to the formation of AlOOH with specific morphologies like plate-like and wire-like structures depending on the concentration of the starting materials (Yang, Yin, & Sato, 2011). Similarly, the solvent-free hydrothermal synthesis of gamma-aluminum oxide (γ-Al2O3) nanoparticles involves the hydrothermal treatment of aluminum precipitate induced by NH3·H2O, leading to the phase transformation of AlOOH into γ-Al2O3 through calcination (Zhang et al., 2019).

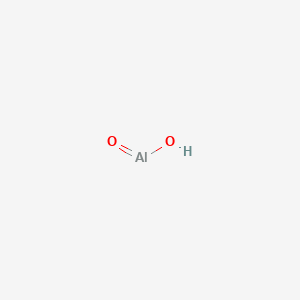

Molecular Structure Analysis

The molecular structure of aluminum oxide hydroxide consists of AlO6 octahedra linked together in different ways, depending on the specific phase of AlOOH, such as boehmite. The structure is characterized by its ability to undergo phase transformations into various forms of aluminum oxide under specific conditions, such as calcination temperature, which influences its chemical reactivity and physical properties.

Chemical Reactions and Properties

Aluminum oxide hydroxide undergoes several chemical reactions, including phase transformations from AlOOH to different phases of Al2O3, such as γ-Al2O3, through dehydration processes. These transformations are critical for applications that require specific phases of aluminum oxide for their catalytic or adsorptive properties. The material's ability to adsorb specific molecules, such as Congo red dye, highlights its potential in environmental applications for decontamination purposes (Zhang et al., 2019).

Physical Properties Analysis

The physical properties of aluminum oxide hydroxide, such as morphology, surface area, and porosity, can be precisely controlled through the synthesis process. Hydrothermal methods enable the production of AlOOH with specific morphologies like nanorods and nanotube arrays, which can significantly influence its applications in catalysis and adsorption due to the increased surface area and active sites (Chang et al., 2013).

Wissenschaftliche Forschungsanwendungen

Keramikproduktion

Boehmit ist ein wertvolles Material zur Herstellung von Keramik . Es hat die Fähigkeit zur Peptisation und Bildung von plastisch formbaren Mischungen (plastischer Paste), die sich zum Extrudieren und zur Herstellung von Werkstücken eignen, die eine hochentwickelte Oberfläche aufweisen .

Katalysatoren

This compound-Nanopulver werden in Katalysatortechnologien eingesetzt . Das Verfahren zur Herstellung von Nanopulvern hat einen entscheidenden Einfluss auf Struktur, Dispersion, chemische und phasenmäßige Zusammensetzung sowie auf die Produktionseigenschaften .

Schleifmittel

This compound ist nützlich bei der Herstellung von Schleifmitteln . Seine Härte und Haltbarkeit machen es für Anwendungen geeignet, bei denen Verschleißfestigkeit wichtig ist .

Brandschutzmittel

This compound wird in Brandschutzmitteln eingesetzt . Seine thermische Stabilität und Fähigkeit, beim Erhitzen Wasser freizusetzen, machen es zu einem effektiven Flammschutzmittel .

Adsorptionsmittel

Die Säure-Base-Chemie von this compound-Oberflächen ist wichtig für Anwendungen von der Katalyse bis zur Kontaminantenadsorption . Es ist ein wichtiger Bestandteil von Industrieabfällen, einschließlich nuklearer Abfälle, die in unterirdischen Tanks gelagert werden .

Füllstoffe für Polymerverbundwerkstoffe

This compound wird als Füllstoff für Polymerverbundwerkstoffe verwendet . Es kann die mechanischen Eigenschaften des Verbundwerkstoffs verbessern, einschließlich Festigkeit und Steifigkeit .

Wirkmechanismus

Target of Action

Boehmite, also known as Aluminum Oxide Hydroxide, is a mineral that primarily targets the environment in which it is present. It is a major constituent of most bauxite ores and plays a significant role in various industrial applications .

Mode of Action

Boehmite interacts with its environment primarily through physical and chemical processes. It can undergo morphological evolution under different conditions, such as pH and ionic concentration . The morphology of Boehmite can be altered by hydrothermal treatment, which can result in different crystallite sizes and shapes . This interaction with its environment allows Boehmite to be used in various applications, from the production of alumina to serving as an additive in fire-safe polymers .

Biochemical Pathways

For instance, in the presence of water and under certain pH conditions, Boehmite can undergo transformations, affecting the overall chemical composition and properties of the environment .

Pharmacokinetics

When boehmite is present in the environment, its distribution and concentration can be influenced by factors such as ph, temperature, and the presence of other ions .

Result of Action

The primary result of Boehmite’s action is the alteration of its environment. This can include changes in the pH, the formation of new compounds, and changes in the physical structure of the environment . These changes can have significant implications in industrial applications, where Boehmite is used in the production of materials such as alumina .

Action Environment

The action of Boehmite is heavily influenced by environmental factors. The pH of the environment plays a crucial role in determining the morphology of Boehmite . Other factors such as temperature and the presence of other ions can also influence the behavior of Boehmite . Understanding these environmental influences is crucial for optimizing the use of Boehmite in various applications.

Zukünftige Richtungen

Aluminum oxide hydroxide has potential applications in various fields. It also has potential applications in the field of energy storage due to the relatively high abundance of elements such as magnesium, calcium, aluminum, and zinc in the Earth’s crust . Furthermore, recent studies have shown that Al2O3 NPs have potent antimicrobial and antiviral properties .

Eigenschaften

IUPAC Name |

hydroxy(oxo)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.H2O.O/h;1H2;/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHBNUUHRFUEAI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Al]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlHO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052679 | |

| Record name | Aluminium hydroxide oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.988 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Colorless powder; [Sigma-Aldrich MSDS], Off-white odorless powder; [Sasol MSDS] | |

| Record name | Aluminum hydroxide oxide (Al(OH)O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum hydroxide oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Boehmite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12403 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

14457-84-2, 24623-77-6, 1318-23-6 | |

| Record name | Diaspore | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14457-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum hydroxide oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24623-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boehmite (Al(OH)O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1318-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum hydroxide oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024623776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum hydroxide oxide (Al(OH)O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium hydroxide oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boehmite (Al(OH)O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium hydroxide oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide](/img/structure/B1221117.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B1221119.png)

![2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(2-pyridinyl)acetamide](/img/structure/B1221120.png)

![5-bromo-4-chloro-2-[[(4-fluorophenyl)methylamino]methylidene]-1H-indol-3-one](/img/structure/B1221122.png)

![1-[[2-[[4-(4-Chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-3-phenylthiourea](/img/structure/B1221123.png)

![4-(phenylmethyl)-3-[2-(4-propoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1221128.png)

![3-amino-N-(2-fluorophenyl)-6-(3-pyridinyl)-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1221131.png)

![ethyl (2Z)-2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1221133.png)

![2-[(4-Chlorophenyl)methylthio]-5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1221137.png)

![3-Methyl-1-phenyl-5-thieno[2,3-c]pyrazolecarboxylic acid [2-(butylamino)-2-oxoethyl] ester](/img/structure/B1221138.png)

![[4-(4-Hydroxyphenyl)-1-piperazinyl]-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1221139.png)

![4-[2-(4-fluoroanilino)-2-oxoethoxy]-3-methoxy-N-[4-(4-methoxyphenyl)-5-methyl-2-thiazolyl]benzamide](/img/structure/B1221143.png)